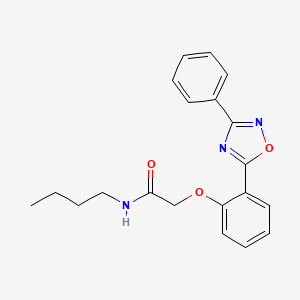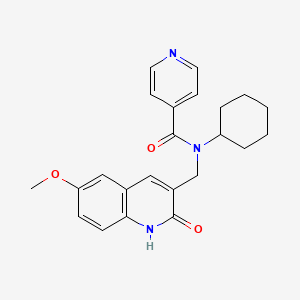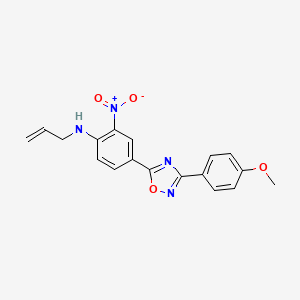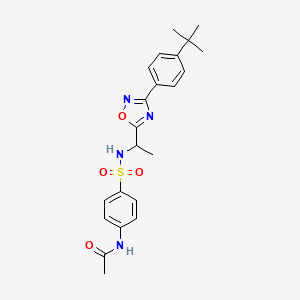
N-butyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as BPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPOA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 390.52 g/mol. In
Mecanismo De Acción
The mechanism of action of N-butyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not well understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. This compound has been shown to have a high binding affinity for DNA, which may be related to its potential as a photosensitizer in photodynamic therapy.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile, making it a promising candidate for use in biological applications. In vitro studies have demonstrated that this compound is not cytotoxic to cells at concentrations up to 50 μM. Additionally, this compound has been shown to have a high quantum yield, which is a measure of its efficiency as a fluorescent probe.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-butyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its excellent fluorescent properties, which make it an ideal candidate for use in imaging applications. Additionally, this compound has a low toxicity profile, which makes it a promising candidate for use in biological systems. However, one of the limitations of this compound is its relatively low yield in the synthesis process, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are many potential future directions for research on N-butyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is in the development of new synthesis methods that can increase the yield of this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in photodynamic therapy and other fields. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in biological systems.
Métodos De Síntesis
The synthesis of N-butyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves a multi-step process that begins with the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-hydroxyphenoxy)acetic acid in the presence of a base to produce the desired this compound compound. The yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
N-butyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the main areas of research has been in the development of fluorescent probes for biological imaging. This compound has been shown to have excellent fluorescent properties, making it an ideal candidate for use in imaging applications. Additionally, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy, which is a promising approach for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-butyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-3-13-21-18(24)14-25-17-12-8-7-11-16(17)20-22-19(23-26-20)15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLRDZVRNPEYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)



![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)

![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)

